1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-chloro-3-methylphenoxy)propan-2-ol hydrochloride
CAS No.: 1215796-72-7
VCID: VC11862756
Molecular Formula: C21H27Cl3N2O2
Molecular Weight: 445.8 g/mol
* For research use only. Not for human or veterinary use.
![1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-chloro-3-methylphenoxy)propan-2-ol hydrochloride - 1215796-72-7](/images/structure/VC11862756.png)
Description |
The compound 1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-chloro-3-methylphenoxy)propan-2-ol hydrochloride is a complex organic molecule that incorporates a piperazine ring, a phenyl group, and a phenoxy moiety. This compound belongs to a broader class of piperazine derivatives, which are known for their diverse pharmacological activities, including potential applications in neuroscience and other therapeutic areas. Synthesis and PreparationThe synthesis of such compounds typically involves multi-step reactions, including the formation of the piperazine ring and the attachment of the phenyl and phenoxy groups. A common approach might involve the reaction of a piperazine derivative with a suitable phenol in the presence of a base to form the ether linkage. Data Table: General Information on Similar Compounds
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1215796-72-7 | ||||||||||||
Product Name | 1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-chloro-3-methylphenoxy)propan-2-ol hydrochloride | ||||||||||||
Molecular Formula | C21H27Cl3N2O2 | ||||||||||||
Molecular Weight | 445.8 g/mol | ||||||||||||
IUPAC Name | 1-(4-chloro-3-methylphenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride | ||||||||||||
Standard InChI | InChI=1S/C21H26Cl2N2O2.ClH/c1-15-3-4-17(22)12-21(15)25-9-7-24(8-10-25)13-18(26)14-27-19-5-6-20(23)16(2)11-19;/h3-6,11-12,18,26H,7-10,13-14H2,1-2H3;1H | ||||||||||||
Standard InChIKey | SNQJBGVIIFWUAI-UHFFFAOYSA-N | ||||||||||||
SMILES | CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC(=C(C=C3)Cl)C)O.Cl | ||||||||||||
Canonical SMILES | CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC(=C(C=C3)Cl)C)O.Cl | ||||||||||||
PubChem Compound | 16800901 | ||||||||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume